molecular formula C25H24N4O3 B10990849 3-{3-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-{3-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B10990849
M. Wt: 428.5 g/mol
InChI Key: MKYGKDPLQPNMMI-UHFFFAOYSA-N
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Description

3-{3-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a complex organic compound that combines structural elements from indole, pyridine, and benzodiazepine families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyridine intermediates, which are then coupled through a series of condensation reactions. The final step involves the formation of the benzodiazepine ring system under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{3-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Indole-3-acetic acid: An indole derivative with plant growth-regulating activity.

    Pyridine: A basic heterocyclic organic compound with various applications.

Uniqueness

What sets 3-{3-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione apart is its unique combination of structural motifs from indole, pyridine, and benzodiazepine families, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

3-[3-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C25H24N4O3/c30-23(10-9-22-25(32)27-21-8-4-2-6-18(21)24(31)28-22)29-13-11-16(12-14-29)19-15-26-20-7-3-1-5-17(19)20/h1-8,11,15,22,26H,9-10,12-14H2,(H,27,32)(H,28,31)

InChI Key

MKYGKDPLQPNMMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)CCC4C(=O)NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

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